2'-(Dicyclohexylphosphino)-N,N-dimethyl[1,1'-biphenyl]-4-amine
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Overview
Description
2’-(Dicyclohexylphosphino)-N,N-dimethyl[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of phosphine ligands. It is characterized by the presence of a dicyclohexylphosphino group and a dimethylamino group attached to a biphenyl backbone. This compound is widely used in various catalytic processes, particularly in cross-coupling reactions, due to its ability to form stable complexes with transition metals.
Mechanism of Action
Target of Action
The primary target of the compound 2’-(Dicyclohexylphosphino)-N,N-dimethyl[1,1’-biphenyl]-4-amine, also known as 4-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline, is the palladium catalysis during cross-coupling reactions . This compound acts as a ligand, enhancing the reactivity of palladium catalysis .
Mode of Action
The compound 4-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline interacts with its target by forming stable complexes with transition metals, particularly palladium . This interaction enhances the reactivity of the palladium catalysis, making it more efficient in facilitating cross-coupling reactions .
Biochemical Pathways
The compound 2’-(Dicyclohexylphosphino)-N,N-dimethyl[1,1’-biphenyl]-4-amine affects the biochemical pathway of cross-coupling reactions . These reactions are crucial for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds . The compound’s interaction with palladium catalysis enhances these reactions, leading to more efficient bond formation .
Pharmacokinetics
It is known to be air-, moisture-, and thermally stable, and highly soluble in a wide range of common organic solvents . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of the action of 2’-(Dicyclohexylphosphino)-N,N-dimethyl[1,1’-biphenyl]-4-amine are primarily observed in the enhanced efficiency of cross-coupling reactions . By forming stable complexes with palladium, this compound increases the reactivity of the catalysis, leading to more efficient formation of C-C, C-N, and C-O bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline. For instance, the presence of air, moisture, and heat can affect the stability of this compound . It is known to be stable under these conditions . The solvent used can also impact the solubility and, consequently, the efficacy of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Dicyclohexylphosphino)-N,N-dimethyl[1,1’-biphenyl]-4-amine typically involves the reaction of 2-bromobiphenyl with dicyclohexylphosphine in the presence of a base such as n-butyllithium. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
2’-(Dicyclohexylphosphino)-N,N-dimethyl[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of transition metal catalysts.
Substitution: The biphenyl backbone allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group results in phosphine oxides, while substitution reactions can yield various substituted biphenyl derivatives.
Scientific Research Applications
2’-(Dicyclohexylphosphino)-N,N-dimethyl[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
Similar Compounds
2-(Dicyclohexylphosphino)biphenyl: Similar structure but lacks the dimethylamino group.
2-(Dicyclohexylphosphino)-2’,6’-dimethoxybiphenyl: Contains methoxy groups instead of the dimethylamino group.
CyJohnPhos: Another phosphine ligand with a similar biphenyl backbone but different substituents.
Uniqueness
2’-(Dicyclohexylphosphino)-N,N-dimethyl[1,1’-biphenyl]-4-amine is unique due to the presence of both the dicyclohexylphosphino and dimethylamino groups, which provide a balance of steric and electronic properties. This makes it particularly effective in catalytic processes, offering high reactivity and selectivity compared to other similar compounds .
Properties
IUPAC Name |
4-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36NP/c1-27(2)22-19-17-21(18-20-22)25-15-9-10-16-26(25)28(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h9-10,15-20,23-24H,3-8,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTMPVPAGYIPNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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